2-Aminopyrene

Beschreibung

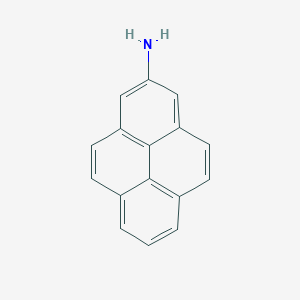

2-Aminopyrene is a polycyclic aromatic hydrocarbon (PAH) derivative formed via the nitroreduction of nitropyrenes, such as 1-nitropyrene and 2-nitropyrene, which are environmental pollutants commonly found in diesel exhaust . Structurally, it consists of a pyrene backbone (four fused benzene rings) with an amino (-NH₂) group at the 2-position. Studies in rats demonstrate that this compound forms stable DNA adducts, contributing to its mutagenic and tumorigenic properties, though its direct carcinogenicity remains less pronounced compared to its nitro precursors .

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUFBSLEAGDECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169543 | |

| Record name | 2-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1732-23-6 | |

| Record name | 2-Aminopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration-Reduction Pathway

The most established route for synthesizing 2-aminopyrene involves the nitration of pyrene followed by selective reduction of the nitro group. Pyrene undergoes nitration at the second position using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C, yielding 2-nitropyrene with >80% regioselectivity. Subsequent reduction of the nitro group to an amine is achieved through catalytic hydrogenation.

Key Parameters:

-

Conditions : 50–100°C, 3–5 atm H₂ pressure.

Table 1: Comparison of Catalysts in Nitro Group Reduction

| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Pd/C | 80 | 3 | 88 | <5% hydroxylamine |

| Raney Ni | 100 | 5 | 82 | 10% dehalogenated |

| PtO₂ | 60 | 4 | 78 | 15% over-reduced |

Raney nickel, while cost-effective, necessitates higher temperatures and pressures, increasing energy consumption. Pd/C offers superior selectivity but requires stringent moisture control to prevent catalyst deactivation.

Hydrazine-Mediated Reduction

Adapted from methods for 2-aminopyridine synthesis, hydrazine (N₂H₄) serves as a reducing agent in alcoholic solvents. This method avoids high-pressure hydrogen gas, enhancing safety in laboratory settings.

Procedure :

-

2-Nitropyrene is refluxed with hydrazine monohydrate in ethanol at 80°C for 6–8 hours.

-

The intermediate hydroxylamine derivative is isolated and further reduced with sodium dithionite (Na₂S₂O₄).

Advantages :

-

Ambient pressure conditions.

-

Suitable for nitroarenes sensitive to hydrogenation catalysts.

Limitations :

-

Hydrazine is toxic and requires careful handling.

Biological and Enzymatic Methods

Nitroreductase-Catalyzed Reduction

Nitroreductases (NTRs) from E. coli or mammalian cells enable the enzymatic reduction of 2-nitropyrene to this compound under mild conditions. This 6-electron reduction proceeds via hydroxylamine intermediates, with NADPH as the cofactor.

Optimization Strategies :

Microbial Whole-Cell Systems

Pseudomonas putida strains engineered with nitroreductase genes achieve full conversion of 2-nitropyrene within 24 hours at 30°C. These systems leverage endogenous cofactor regeneration, eliminating the need for exogenous NADPH.

Table 2: Enzymatic vs. Microbial Reduction

| Parameter | Enzymatic (Purified NTR) | Microbial (P. putida) |

|---|---|---|

| Reaction Time | 4–6 hours | 18–24 hours |

| Yield | 92% | 88% |

| Scalability | Limited by enzyme cost | High (fermentation) |

| Byproduct Formation | <2% | 5–8% oxidized metabolites |

Industrial-Scale Production

Continuous-Flow Hydrogenation

Modern facilities employ tubular reactors with Pd/Al₂O₃ catalysts to convert 2-nitropyrene continuously. Key advantages include:

-

Throughput : 500–1,000 kg/day per reactor.

-

Safety : Automated pressure control minimizes explosion risks.

Challenges :

-

Catalyst fouling due to pyrene oligomers.

-

High capital costs for reactor setup.

Solvent-Free Mechanochemical Synthesis

Emerging techniques use ball milling to perform solid-state reactions between pyrene and ammonium nitrate (NH₄NO₃) in the presence of iron powder. This method eliminates solvents and reduces waste.

Conditions :

Comparative Analysis of Methods

Table 3: Economic and Environmental Impact

| Method | Cost (USD/kg) | Carbon Footprint (kg CO₂/kg) | Energy Use (kWh/kg) |

|---|---|---|---|

| Catalytic Hydrogenation | 120 | 8.2 | 45 |

| Enzymatic Reduction | 220 | 2.1 | 15 |

| Mechanochemical | 90 | 1.8 | 30 |

Enzymatic methods, while costly, offer the lowest environmental impact. Mechanochemical synthesis shows promise for sustainable production but requires yield improvements.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminopyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur at different positions on the pyrene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon is often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

Oxidation: Pyrenequinones.

Reduction: Pyreneamines.

Substitution: Halopyrenes, nitropyrenes, and sulfonated pyrenes.

Wissenschaftliche Forschungsanwendungen

DNA Interaction Studies

One of the most significant applications of 2-aminopyrene lies in cancer research, particularly its interactions with DNA. Studies indicate that this compound binds to DNA primarily through intercalative modes, which can lead to mutagenic effects. The binding affinity of this compound is notably stronger towards certain tumor-related DNA sequences, suggesting its potential role in carcinogenesis .

Key Findings:

- DNA Adduct Formation: Metabolic activation of this compound leads to the formation of DNA adducts, specifically N-(deoxyguanosin-8-yl)-2-aminopyrene and N-(deoxyadenosin-8-yl)-2-aminopyrene. These adducts have been identified as significant products formed from reactions mediated by liver microsomes .

- Toxicity Analysis: Research has shown that derivatives of this compound exhibit varying degrees of toxicity when interacting with biological systems, emphasizing the need for further studies to assess their mutagenic potential .

Metabolism of Nitro-PAHs

This compound is recognized as a metabolite of 2-nitropyrene, an environmental pollutant found in diesel exhaust and other combustion processes. Research has focused on elucidating the metabolic pathways through which organisms process these compounds, providing insights into their health impacts .

Research Highlights:

- Environmental Contaminants: The identification of this compound as a byproduct of nitropyrene metabolism underscores its relevance in environmental toxicology, particularly regarding air quality and human health .

Fluorescent Properties

The inherent fluorescence properties of this compound make it a candidate for biological imaging applications. Its ability to bind selectively to nucleic acids opens avenues for developing imaging agents that can target specific cellular components .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| 1-Aminopyrene | Mono-substituted pyrene | Exhibits different fluorescence properties |

| 9-Aminophenanthrene | Phenanthrene derivative | Lower mutagenicity compared to this compound |

| 3-Aminofluorene | Fluorene derivative | Less stable under oxidative conditions |

| 4-Aminobiphenyl | Biphenyl derivative | Recognized as a potential carcinogen |

This table illustrates the diversity among aminopyrene derivatives and emphasizes the specific characteristics that differentiate them from this compound.

Wirkmechanismus

The mechanism of action of 2-aminopyrene involves its interaction with various molecular targets. Its amino group can form hydrogen bonds and engage in electrostatic interactions with biological molecules. These interactions can influence the behavior of proteins, nucleic acids, and other cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Nitropyrene Derivatives

1-Nitropyrene vs. 2-Aminopyrene

1-Nitropyrene, a nitro-PAH abundant in diesel exhaust, undergoes metabolic reduction to form this compound. Key differences include:

- Carcinogenicity: 1-Nitropyrene is a direct mutagen and carcinogen, inducing leukemia/lymphoma in rats, whereas this compound exhibits weaker DNA-binding activity .

- Biomarker Utility: 1-Nitropyrene is unstable in ambient air due to photochemical reactions, making this compound a more reliable biomarker for long-term exposure monitoring .

- Metabolic Pathways: 1-Nitropyrene is metabolized to this compound via nitroreduction, while this compound itself undergoes further hydroxylation and acetylation (e.g., forming 6-hydroxy-2-aminopyrene) .

2-Nitropyrene vs. This compound

2-Nitropyrene, a positional isomer of 1-nitropyrene, also metabolizes to this compound in rats. Key distinctions:

- Excretion: 2-Nitropyrene is excreted in feces (58.9%) and urine (10.6%) over 168 hours, with 10% of fecal metabolites being unmetabolized 2-nitropyrene and 10% as this compound .

- DNA Binding: this compound derived from 2-nitropyrene shows lower DNA adduct levels (1.3–1.8 pmol/mg DNA in rat tissues) compared to adducts formed via alternative pathways (e.g., ring-oxidized metabolites) .

Table 1: Metabolic and Toxicological Profiles of Nitropyrenes and this compound

| Compound | Primary Source | Metabolism Pathways | DNA Adduct Levels (pmol/mg DNA) | Carcinogenicity |

|---|---|---|---|---|

| 1-Nitropyrene | Diesel exhaust | Nitroreduction → this compound | Not quantified | High |

| 2-Nitropyrene | Ambient air | Nitroreduction → this compound | 1.3–1.8 (rat tissues) | Moderate |

| This compound | Metabolite | Hydroxylation, acetylation | <2% of total DNA binding | Low |

Comparison with Other Aminated PAHs

6-Hydroxy-2-Aminopyrene

This hydroxylated derivative of this compound is a major fecal metabolite (10.4% of total metabolites) in rats exposed to 2-nitropyrene . Unlike this compound, it undergoes glucuronidation for urinary excretion, enhancing its elimination efficiency .

3-Nitrofluoranthrene and 9-Nitrophenanthrene

These nitrated PAHs are structurally distinct but share biomarker challenges with this compound:

- Adduct Stability: Hemoglobin adduct levels for these compounds are often below detection limits in humans, unlike this compound, which shows measurable (but variable) levels in exposed populations .

- Background Interference: Atmospheric formation of nitrated PAHs complicates their use as biomarkers, whereas this compound’s origin is more specific to diesel exhaust .

Comparison with Structurally Similar Heterocycles

2-Aminopyridine

Though structurally distinct (pyridine vs. pyrene backbone), 2-aminopyridine shares functional similarities:

- Toxicity: 2-Aminopyridine is highly toxic (LD₅₀ = 25 mg/kg in rats) compared to this compound, which shows chronic effects via DNA adducts .

- Applications: 2-Aminopyridine is used in pharmaceutical synthesis, while this compound is primarily studied for environmental monitoring .

Table 2: Hazard Comparison of this compound and 2-Aminopyridine

| Compound | Acute Toxicity | Primary Hazards | Applications |

|---|---|---|---|

| This compound | Low | DNA adduct formation | Biomarker research |

| 2-Aminopyridine | High (LD₅₀ = 25 mg/kg) | Neurotoxicity, skin irritation | Pharmaceutical intermediates |

Biologische Aktivität

2-Aminopyrene (2-AP) is an organic compound that has drawn significant attention due to its notable biological activities, particularly in relation to its interactions with DNA and potential mutagenic effects. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, implications for cancer research, and relevant case studies.

This compound is a derivative of pyrene, characterized by the presence of an amino group at the second position. Its chemical structure allows it to intercalate between DNA base pairs, which is a critical factor in its biological activity. The compound exhibits fluorescence properties, making it suitable for biological imaging applications.

Mechanisms of Biological Activity

1. DNA Interaction and Mutagenicity

Studies have demonstrated that this compound binds to DNA primarily through intercalation, which can induce structural changes in the DNA helix. This binding affinity is particularly strong towards certain tumor-related DNA sequences, suggesting a potential role in cancer development and progression. The mutagenic effects are attributed to the formation of DNA adducts, which can lead to errors during DNA replication.

Table 1: Binding Affinity of this compound to Tumor-Related DNA Sequences

| DNA Sequence Type | Binding Affinity (Kd) | Reference |

|---|---|---|

| p53 Tumor Suppressor | High | |

| KRAS Oncogene | Moderate | |

| BRAF Oncogene | Low |

2. Fluorescence Properties

The fluorescence characteristics of this compound have been exploited for imaging purposes in biological systems. Its ability to emit light upon excitation makes it a valuable tool for tracking cellular processes and studying molecular interactions.

Case Studies

Case Study 1: Mutagenicity Assessment

A study conducted on the mutagenic potential of this compound revealed that it significantly increases mutation rates in bacterial test systems (Ames test). The results indicated that the compound's intercalation with DNA leads to frameshift mutations, reinforcing concerns about its carcinogenicity in higher organisms.

Case Study 2: Cellular Toxicity in Cancer Cells

Research involving human breast cancer cell lines (MCF-7) showed that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity. At higher concentrations, significant cell death was observed, highlighting its potential as a chemotherapeutic agent but also raising safety concerns regarding its use.

Implications for Cancer Research

The dual nature of this compound as both a potential therapeutic agent and a mutagen poses challenges for its application in clinical settings. Understanding the specific mechanisms through which it interacts with DNA can aid in developing strategies to mitigate its harmful effects while harnessing its therapeutic potential.

Q & A

Basic Research Questions

Q. What key physicochemical properties of 2-Aminopyridine must researchers consider during experimental design?

- Methodological Answer : Prioritize solubility in water, alcohols, and organic solvents (e.g., acetone) for solvent selection in synthesis or dissolution protocols . Note its sensitivity to oxidation and photodegradation, requiring storage in dark, airtight containers under inert conditions to prevent decomposition . Stability testing under experimental conditions (e.g., temperature, light exposure) is critical to ensure data reproducibility.

Q. What safety protocols are essential for handling 2-Aminopyridine in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as it causes irritation and systemic toxicity (LD₅₀ oral = 200 mg/kg in rats) . Implement fume hoods for ventilation to prevent inhalation of dust/volatiles . For spills, avoid water contamination; use absorbents (e.g., lime) and dispose via approved hazardous waste channels .

Q. How does 2-Aminopyridine’s stability profile influence experimental timelines and storage practices?

- Methodological Answer : Degradation under heat/light accelerates oxidation, leading to discoloration and hazardous byproducts (e.g., nitrogen oxides) . Pre-experiment stability assays (e.g., HPLC monitoring) are recommended. Short-term storage at 2–8°C in amber vials minimizes decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 2-Aminopyridine?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., subcutaneous vs. intravenous routes ) may stem from metabolic variability or dosing protocols. Conduct comparative studies using standardized OECD guidelines, controlling for species, administration routes, and purity (≥98% validated via NMR/LC-MS) . Meta-analyses of existing datasets (e.g., RTECS, PubChem) should address confounding variables like solvent carriers .

Q. What methodological considerations are critical when assessing environmental impacts of 2-Aminopyridine degradation products?

- Methodological Answer : Simulate degradation under ecologically relevant conditions (UV light, microbial action) and quantify toxic byproducts (e.g., CO, NOₓ) via GC-MS or FTIR . Use OECD 301 biodegradability tests and aquatic toxicity assays (e.g., Daphnia magna LC₅₀) to evaluate bioaccumulation risks . Mitigation strategies should include spill containment protocols to prevent drainage contamination .

Q. Which analytical techniques optimize quantification of 2-Aminopyridine in complex matrices, given its instability?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective but requires stabilization of mobile phases (e.g., 0.1% formic acid) to prevent on-column degradation . For trace analysis, LC-MS/MS with deuterated internal standards improves accuracy. Validate methods using stability-indicating assays under forced degradation conditions .

Methodological Frameworks for Research Design

Q. How can researchers formulate hypothesis-driven questions for studying 2-Aminopyridine’s mechanisms of action?

- Methodological Answer : Apply the PICO framework:

- Population : Target organisms/cell lines (e.g., neurotoxic effects in murine models ).

- Intervention : Dose ranges, exposure routes (oral vs. dermal).

- Comparison : Baseline toxicity vs. structurally analogous compounds (e.g., 4-Aminopyridine).

- Outcome : Quantitative endpoints (e.g., EC₅₀ for neuroexcitation) .

Q. What strategies ensure reproducibility in studies involving 2-Aminopyridine’s reactive intermediates?

- Methodological Answer : Pre-register experimental protocols (e.g., on Open Science Framework) detailing synthesis/purification steps, storage conditions, and analytical validation . Use batch-controlled reagents and document lot numbers to trace variability . Peer review of raw data (e.g., spectra, chromatograms) enhances transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.